Pagitane, chemically known as Cycrimine Hydrochloride, is a synthetic compound classified as an anticholinergic agent. [, ] It shares structural similarities with other anticholinergic drugs like Artane (Trihexyphenidyl) and Kemadrin (Procyclidine Hydrochloride). [, ] These structural similarities result in a comparable mechanism of action, primarily targeting the central nervous system. [, ]
Cycrimine hydrochloride is classified as a small molecule drug, specifically an anticholinergic agent. It was developed in the 1950s and has since been recognized for its efficacy in alleviating symptoms associated with Parkinson's disease, such as tremors and rigidity. The compound's CAS number is 126-02-3, and it is categorized under approved therapeutic agents .
The synthesis of cycrimine hydrochloride involves a multi-step process that typically begins with the formation of the core piperidine structure. The key steps include:
The reaction conditions are carefully controlled, including temperature and pH, to ensure high yield and purity of the final product.
Cycrimine hydrochloride has a complex molecular structure characterized by:
The molecular structure features a piperidine ring linked to cyclopentyl and phenyl groups, along with a tertiary alcohol group, which facilitates interaction with neurotransmitter receptors .
Cycrimine hydrochloride undergoes various chemical reactions, including:
Cycrimine hydrochloride functions primarily as an antagonist at the muscarinic acetylcholine receptor M1. Its mechanism includes:
The pharmacokinetics indicate that cycrimine has a protein binding range of 14% to 21%, which may influence its efficacy and side effects .
Cycrimine hydrochloride is primarily used in clinical settings for:
Research continues to explore its interactions with other medications due to its anticholinergic properties, particularly in refining treatment strategies for Parkinson's disease alongside newer anticholinergic agents .
Cycrimine hydrochloride emerged during the mid-20th century amid intensive efforts to optimize synthetic anticholinergics for Parkinson's disease. Prior to levodopa's introduction in the 1960s, antimuscarinic agents were the primary treatment for parkinsonism, tracing back to Charcot's use of belladonna alkaloids in the 19th century . The compound was first synthesized in the early 1950s through a multi-step organic reaction involving phenylacetonitrile deprotonation, alkylation with cyclopentyl bromide, and coupling with piperidine [3] [7]. Denton et al. (1950) published foundational work on its synthesis, highlighting its structural novelty among piperidine-derived tertiary alcohols [1]. Marketed under the trade name Pagitane, it represented one of several post-war anticholinergics (e.g., trihexyphenidyl, benztropine) that replaced natural alkaloids due to better tolerability [6].
Structural Design InnovationsCycrimine’s architecture features three critical domains:
Table 1: Key Physicochemical Properties of Cycrimine Hydrochloride
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₉H₃₀ClNO | Elemental Analysis |
Molecular Weight | 323.90 g/mol | Mass Spectrometry |
Melting Point | 112–113°C | Capillary Method |
Solubility | Soluble in DMSO; insoluble in water | Equilibrium Solubility |
logP (Partition Coefficient) | 3.9 | Chromatography |
Chiral Centers | 1 (Carbon bearing OH and Ph) | X-ray Crystallography |
Unlike earlier anticholinergics, its cyclopentyl group enhanced receptor specificity toward the M1 subtype, reducing peripheral side effects [3] . This design balanced lipophilicity (logP ≈3.9) for CNS access and polarity for target engagement [7] [8].
Mechanistic Role in Parkinson's Disease
Cycrimine hydrochloride addresses the dopamine-acetylcholine imbalance in basal ganglia circuitry. In Parkinson’s disease, dopaminergic neuron degeneration in the substantia nigra causes relative acetylcholine excess, contributing to motor symptoms [2] . As a selective M1 muscarinic receptor antagonist, cycrimine inhibits postsynaptic acetylcholine signaling, restoring inhibitory control over striatal outputs [2] [8]. This mechanism is distinct from dopaminergic agents (e.g., levodopa), offering complementary symptomatic relief:
Table 2: Comparison of Classical Anticholinergics in Parkinson’s Disease
Compound | Core Structure | Primary Target | Tremor Selectivity |
---|---|---|---|
Cycrimine HCl | Cyclopentyl-phenyl | M1 receptor | High |
Trihexyphenidyl | Cyclohexyl-phenyl | M1/M4 receptors | Moderate |
Benztropine | Tropane-phenyl | M1/DAT | Low |
Procyclidine | Cyclohexyl-phenyl | M1 receptor | Moderate |
Clinical studies validate its motor benefits. A Cochrane review of nine randomized trials (n=221) confirmed anticholinergics’ superiority over placebo in parkinsonian motor function (p<0.01), with tremor showing the most consistent response [6]. Cycrimine’s efficacy as monotherapy or adjunct to levodopa was comparable to other anticholinergics, though cross-trial comparisons are limited by heterogeneous designs [6].
Therapeutic Limitations and Modern Context
Post-levodopa, cycrimine use declined sharply due to:
Consequently, it is now reserved for:
Pharmacological and Receptor Studies
Research confirms cycrimine’s high affinity for human M1 muscarinic receptors (Kᵢ = 12–45 nM), with 10–20× selectivity over M2–M5 subtypes [8] . In vitro models demonstrate functional antagonism:
Recent work explores novel applications:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7